

Application Notes and Protocols: GPR120 Agonist 1 in HEK293 Cells

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Compound of Interest		
Compound Name:	GPR120 Agonist 1	
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Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[1][2][3] It has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] GPR120 is known to be expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells.[3][4] Human Embryonic Kidney 293 (HEK293) cells are a commonly used model system for studying GPR120 signaling as they provide a robust and reproducible background for receptor-specific assays upon transient or stable transfection.[1][4]

"GPR120 Agonist 1" is a selective synthetic agonist for GPR120. This document provides detailed application notes and protocols for the use of GPR120 Agonist 1 in HEK293 cells to characterize its activity and downstream signaling pathways.

GPR120 Signaling Pathways

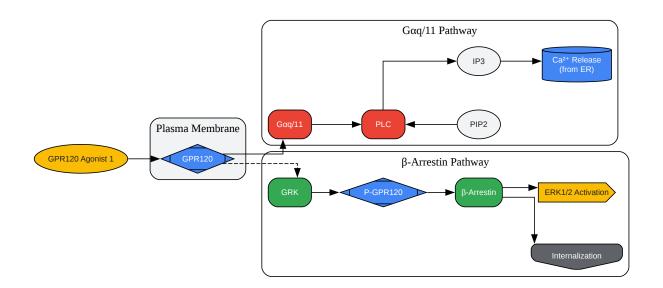
Upon activation by an agonist, GPR120 can initiate signaling through two primary pathways:

Gαq/11 Pathway: GPR120 couples to Gαq/11 proteins, which in turn activate phospholipase
 C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic



reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] This increase in intracellular calcium can be readily measured and is a primary indicator of GPR120 activation.[2]

β-Arrestin Pathway: Like many GPCRs, GPR120 can also signal through β-arrestin proteins.
 [5] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[6] This recruitment can lead to receptor desensitization, internalization, and the initiation of a distinct wave of signaling events, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][8]



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Caption: GPR120 Signaling Pathways in HEK293 Cells.

Quantitative Data Summary



The following tables summarize the reported in vitro activity of **GPR120 Agonist 1** in HEK293 cells.

Table 1: Potency of GPR120 Agonist 1 in Calcium Flux Assay

Cell Line	Receptor	EC50 (nM)	Citation
HEK293 (transfected)	Human GPR120	42	[9]
HEK293 (transfected)	Mouse GPR120	77	[9]

Table 2: Potency of a GPR120 Agonist (cpdA) in Various Assays

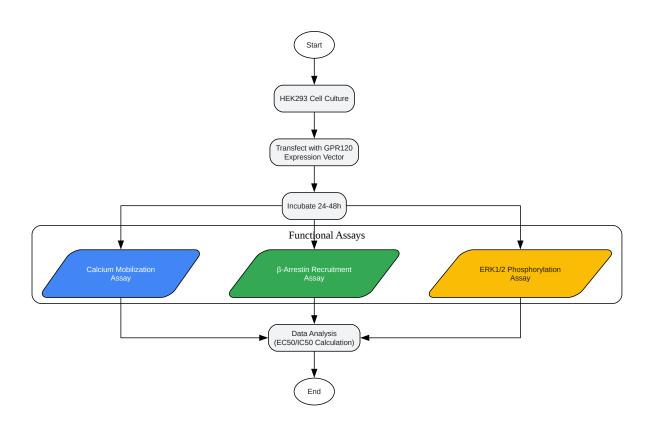
Note: Data for a different synthetic agonist, cpdA, is provided for comparative purposes.

Assay	Receptor	EC50 (μM)	Citation
β-Arrestin-2 Recruitment	Human GPR120	~0.35	[1]
β-Arrestin-2 Recruitment	Mouse GPR120	~0.35	[1]

Experimental Protocols HEK293 Cell Culture and Transfection

- Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Transfection: For transient expression of GPR120, seed HEK293 cells in the desired plate format (e.g., 96-well or 100 mm dish) to reach 70-80% confluency on the day of transfection. Transfect cells with a mammalian expression vector containing the human or mouse GPR120 coding sequence using a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) according to the manufacturer's instructions. Assays are typically performed 24-48 hours post-transfection. For stable cell line generation, follow standard protocols involving selection with an appropriate antibiotic.





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Caption: General workflow for characterizing GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR120 activation.



Materials:

- GPR120-expressing HEK293 cells
- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
- GPR120 Agonist 1
- Fluorescence plate reader with an injection system (e.g., FlexStation)

Protocol:

- Seed GPR120-transfected HEK293 cells into a 96-well plate and incubate overnight.
- Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer according to the manufacturer's instructions.
- Aspirate the culture medium from the cells and add the dye-loading solution to each well.
- Incubate the plate at 37°C for 1 hour to allow for dye uptake.
- Prepare serial dilutions of GPR120 Agonist 1 in assay buffer.
- Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Initiate reading to establish a baseline fluorescence.
- Inject the GPR120 Agonist 1 dilutions into the wells and continue to monitor fluorescence to record the calcium transient.[10]
- Analyze the data by calculating the change in fluorescence from baseline and plotting the dose-response curve to determine the EC50 value.



β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120. BRET (Bioluminescence Resonance Energy Transfer) and NanoBiT/NanoLuc complementation assays are common formats.[6][11][12]

- Materials:
 - HEK293 cells
 - Expression vectors for GPR120 fused to a BRET donor (e.g., RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., GFP).
 - White, opaque 96-well plates
 - Assay buffer
 - Luciferase substrate (e.g., coelenterazine h)
 - GPR120 Agonist 1
 - Plate reader capable of measuring dual-emission luminescence
- Protocol:
 - Co-transfect HEK293 cells with the GPR120-RLuc and β-arrestin-2-GFP constructs.
 - Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.
 - Aspirate the culture medium and replace it with assay buffer.
 - Add the luciferase substrate to each well and incubate for 5-10 minutes in the dark.
 - Prepare serial dilutions of GPR120 Agonist 1.
 - Add the agonist dilutions to the wells.
 - Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) immediately after agonist addition and at subsequent time points.



- Calculate the BRET ratio (acceptor emission / donor emission) for each well.
- Plot the change in BRET ratio against the agonist concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway downstream of GPR120. This can be performed using Western blotting or plate-based immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence).[8][13][14]

- Materials (HTRF Protocol):
 - GPR120-expressing HEK293 cells
 - 96-well or 384-well plates
 - Serum-free medium
 - GPR120 Agonist 1
 - Phospho-ERK1/2 HTRF assay kit (containing lysis buffer and detection reagents)
 - HTRF-compatible plate reader
- Protocol:
 - Seed GPR120-transfected HEK293 cells into the desired plate and grow to confluency.
 - Starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.
 - Prepare serial dilutions of GPR120 Agonist 1 in serum-free medium.
 - Add the agonist dilutions to the cells and incubate for a specific time (typically 5-10 minutes, but a time course is recommended for optimization).[13]
 - Lyse the cells by adding the HTRF lysis buffer.



- Add the HTRF detection reagents (anti-phospho-ERK antibody and anti-total-ERK antibody, each labeled with a FRET donor or acceptor) to the lysate.
- Incubate as per the kit instructions (e.g., 2 hours at room temperature).
- Read the plate on an HTRF-compatible reader.
- Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 for ERK1/2 phosphorylation.

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